molecular formula C26H25N3O3S2 B2753003 4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 477569-68-9

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2753003
CAS RN: 477569-68-9
M. Wt: 491.62
InChI Key: MAPSQKTXAGZGLK-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide, commonly known as ABT-702, is a potent and selective inhibitor of the enzyme adenosine kinase (ADK). ADK plays a crucial role in regulating the levels of adenosine, an endogenous purine nucleoside that acts as a neuromodulator and signaling molecule in the central nervous system (CNS).

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oprea1_147316: has shown promise in medicinal chemistry due to its unique structure. Researchers have investigated its potential as a scaffold for designing novel drugs. Some notable applications include:

    Rhodium-Catalyzed Reactions: Researchers have employed this compound in tandem reactions, leading to the synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives . These reactions involve sulfur migration via addition/elimination processes.

    Regioselective Construction: A rhodium-catalyzed coupling with thiirane results in the formation of 3,4-dihydro-2H-1,4-thiazine . The acetic acid additive enhances both yield and rate.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-25(19-13-15-20(16-14-19)34(31,32)29-17-7-1-2-8-18-29)27-22-10-4-3-9-21(22)26-28-23-11-5-6-12-24(23)33-26/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPSQKTXAGZGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

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